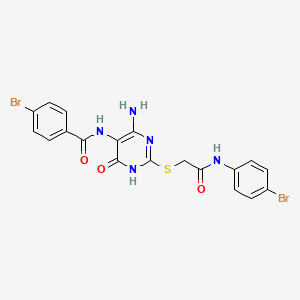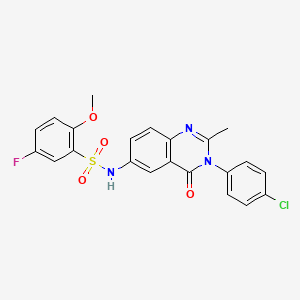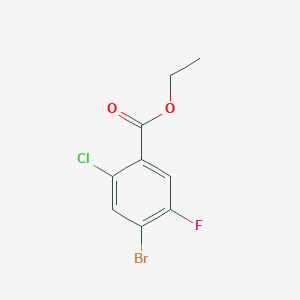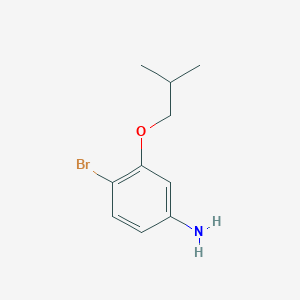
N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine group, a thioether group, a pyrimidine ring, and two bromobenzene rings . These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic bromobenzene rings and the pyrimidine ring suggests that the compound could have a planar structure . The electron-withdrawing bromine atoms could cause the compound to have a polar nature.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, and the bromine atoms on the benzene rings could be replaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atoms could increase the compound’s density and boiling point compared to similar compounds without bromine .Scientific Research Applications
Bioreductive Drug for Hypoxic Cells
The compound shows potential in targeted cancer therapy due to its bioreductive properties, selectively toxic to hypoxic cells. This selectivity is achieved through oxygen-inhibited enzymatic reduction, making it a promising candidate for further investigation in cancer treatment strategies that aim to exploit the hypoxic microenvironment of tumors (Palmer et al., 1995).
Novel Polyimides for Material Science
In material science, derivatives of this compound have been synthesized and polymerized with various dianhydrides to produce novel aromatic polyimides. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, and specific heat capacities, making them suitable for advanced material applications (Butt et al., 2005).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Research on mustard analogues derived from this compound for GDEPT in cancer treatment has shown promising results. The compound's derivatives have demonstrated significant potency and ability to induce a bystander effect, which is crucial for the successful application of GDEPT in treating cancer (Friedlos et al., 1997).
Anticancer Agent Development
The compound is part of studies aimed at discovering new kinesin spindle protein inhibitors, with specific derivatives showing excellent pharmaceutical properties suitable for clinical development as anticancer agents. This research underscores the potential of such compounds in developing treatments that target the mitotic processes of cancer cells (Theoclitou et al., 2011).
Antimicrobial Applications
Derivatives of the compound have been explored for their antimicrobial properties, with some showing promising results against both bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Desai et al., 2013).
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O3S/c20-11-3-1-10(2-4-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-7-5-12(21)6-8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFNAVYKLJSNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2455100.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)
![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)
![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)


